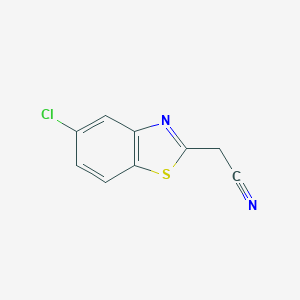

2-(5-Chlor-1,3-benzothiazol-2-yl)acetonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro substituent at the 5th position of the benzothiazole ring and an acetonitrile group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated potent activity against Mycobacterium tuberculosis by targeting the DprE1 enzyme, essential for cell wall biosynthesis. Inhibition of this enzyme disrupts bacterial survival, making this compound a potential candidate for anti-tubercular therapies. Studies have shown that derivatives of benzothiazole exhibit strong antibacterial activity against other strains such as Escherichia coli and Staphylococcus aureus, indicating broader applications in treating bacterial infections .

Cytotoxicity and Anti-cancer Properties

Research indicates that benzothiazole derivatives, including 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile, can induce apoptosis in various cancer cell lines. For example, studies have reported significant cytotoxic effects against ovarian and lung cancer cell lines with IC50 values as low as <0.01 μM . The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like chlorine enhances the biological activity of these compounds .

Agricultural Applications

In agriculture, 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is utilized in developing agrochemicals such as herbicides, fungicides, and insecticides. Its effectiveness in controlling plant pathogens and pests is attributed to its biochemical properties that disrupt critical metabolic processes in target organisms.

Material Science

The compound is also employed in material science for synthesizing organic semiconductors and fluorescent materials. Its unique electronic properties make it suitable for applications in dye production and the development of electronic devices.

Wirkmechanismus

Target of Action

The primary target of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its inability to maintain its cell wall structure

Biochemical Pathways

The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall structure . The downstream effects include the potential death of the bacterium, as the cell wall is crucial for its survival and proliferation .

Result of Action

The primary result of the action of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is the inhibition of the DprE1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, potentially leading to the death of the bacterium .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile are not fully understood. It is known that benzothiazole derivatives have shown potent inhibition against M. tuberculosis . This suggests that 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of M. tuberculosis .

Cellular Effects

Given its potential anti-tubercular activity , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is not known. Benzothiazole derivatives have been found to inhibit M. tuberculosis , suggesting that 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile typically involves the following steps:

Formation of 5-Chloro-2-aminobenzenethiol: This intermediate is prepared by the chlorination of 2-aminobenzenethiol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Cyclization: The 5-Chloro-2-aminobenzenethiol undergoes cyclization with a suitable carbonyl compound, such as acetonitrile, in the presence of a catalyst like piperidine. This reaction forms the benzothiazole ring with the chloro substituent at the 5th position.

Nitrile Formation: The final step involves the introduction of the nitrile group at the 2nd position of the benzothiazole ring. This can be achieved through a nucleophilic substitution reaction using a cyanating agent like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and reproducibility in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (piperidine, triethylamine).

Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).

Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen), solvents (ether, tetrahydrofuran), catalysts (palladium on carbon).

Major Products Formed

Substitution Reactions: 2-(5-Substituted-1,3-benzothiazol-2-yl)acetonitrile derivatives.

Oxidation Reactions: 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile sulfoxides or sulfones.

Reduction Reactions: 2-(5-Chloro-1,3-benzothiazol-2-yl)ethylamine.

Vergleich Mit ähnlichen Verbindungen

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be compared with other benzothiazole derivatives such as:

2-(1,3-Benzothiazol-2-yl)acetonitrile: Lacks the chloro substituent, resulting in different chemical reactivity and biological activity.

2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile: Contains a methyl group instead of a chloro group, leading to variations in its chemical and biological properties.

2-(5-Nitro-1,3-benzothiazol-2-yl)acetonitrile: The nitro group imparts different electronic properties, affecting its reactivity and applications.

The presence of the chloro substituent in 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in its biological activities.

Biologische Aktivität

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its biological activities, particularly against Mycobacterium tuberculosis (M. tuberculosis). This article delves into its mechanisms of action, biochemical properties, and potential applications based on recent research findings.

Target Enzyme: The primary target of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is the DprE1 enzyme in M. tuberculosis, which is crucial for cell wall biosynthesis. Inhibition of this enzyme can lead to bacterial death, making this compound a potential candidate for anti-tubercular therapies.

Mode of Action: The compound interacts with the DprE1 enzyme, effectively inhibiting its function. This inhibition disrupts the synthesis of the bacterial cell wall, which is essential for the survival of M. tuberculosis.

Research indicates that 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile exhibits several biochemical properties:

- Inhibition Activity: It has shown potent inhibition against M. tuberculosis, with studies indicating that benzothiazole derivatives generally possess significant antimicrobial activity .

- Structure-Activity Relationship (SAR): Variations in substituents on the benzothiazole ring can affect both chemical reactivity and biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances its potency.

Antimicrobial Activity

A study on benzothiazole derivatives demonstrated that compounds similar to 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile exhibited strong antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may also have broader applications in treating bacterial infections beyond tuberculosis .

Anti-inflammatory Potential

Research has explored the anti-inflammatory properties of benzothiazole derivatives. A specific study highlighted that certain derivatives could inhibit JNK pathways involved in inflammatory responses, suggesting a potential therapeutic role for 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(1,3-Benzothiazol-2-yl)acetonitrile | Lacks chloro substituent | Varies in reactivity and activity |

| 2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile | Contains methyl group | Different chemical and biological properties |

| 2-(5-Nitro-1,3-benzothiazol-2-yl)acetonitrile | Nitro group present | Alters electronic properties affecting reactivity |

The presence of different substituents significantly alters the biological activity and chemical behavior of these compounds. The chloro substituent in 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile enhances its electron-withdrawing capacity, potentially increasing its effectiveness as a therapeutic agent .

Applications in Medicinal Chemistry

The compound serves as a versatile building block for synthesizing various pharmacologically active agents. Its applications extend beyond antimicrobial properties to include:

Eigenschaften

IUPAC Name |

2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOTWHHKZPEEEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.